molecular formula C14H18O4 B1293737 Tert-butylhydroquinone diacetate CAS No. 7507-48-4

Tert-butylhydroquinone diacetate

Cat. No. B1293737
CAS RN: 7507-48-4
M. Wt: 250.29 g/mol
InChI Key: SJRALGDWZXRRKL-UHFFFAOYSA-N
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Description

Tert-butylhydroquinone (TBHQ) is a derivative of hydroquinone, which is alkylated to improve its properties for various industrial applications. It is a precursor in pharmaceuticals and is used in the development of photographic plates . TBHQ is also a phenolic antioxidant widely used as a food additive, known for its high activity, low mammalian toxicity, and high thermal stability . It has been studied for its cytotoxic and genotoxic effects on different cell lines, including A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC) . Additionally, TBHQ has been shown to have cytoprotective actions in myocardium, suggesting potential therapeutic applications .

Synthesis Analysis

The synthesis of TBHQ can be achieved through the alkylation of hydroquinone using alkylating agents such as methyl-tert-butyl-ether (MTBE) and tert-butanol. A novel catalyst, dodecatungstophosphoric acid supported on K10 montmorillonite clay (DTP/K10), has been found to be very efficient for this purpose . Another method involves the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . A purification method for TBHQ has also been proposed, which involves washing a mixture containing hydroquinone and TBHQ with water, followed by the separation of 2,5-ditert-butylhydroquinone using formic acid as a solvent .

Molecular Structure Analysis

TBHQ consists of a benzene ring with two hydroxyl groups and a tert-butyl group attached to it. The tert-butyl group enhances the molecule's steric hindrance, which is beneficial for its antioxidant properties. The molecular structure of TBHQ allows it to participate in various chemical reactions, including C-N bond formations and electrochemical methoxylation .

Chemical Reactions Analysis

TBHQ undergoes various chemical reactions due to its phenolic structure. It can be oxidized to tert-butylquinone (TBQ), which exhibits cytotoxicity and can induce apoptosis in human monocytic leukemia U937 cells . TBHQ also inhibits nitrosamine formation in reactions of secondary amines with nitrite, although its oxidized form, TBQ, can enhance nitrosamine formation under certain conditions . Furthermore, TBHQ can activate the Akt pathway in myocardium, which is associated with cytoprotective effects against apoptosis and cardiac dysfunction .

Physical and Chemical Properties Analysis

TBHQ is characterized by high thermal stability and low mammalian toxicity, making it suitable as a food additive . It is also soluble in various organic solvents and can form transparent and tough films when solvent-casted . The electrochemical properties of TBHQ have been investigated, revealing that it undergoes methoxylation to form methoxyquinone under certain conditions . TBHQ's antioxidant properties are also leveraged in the food industry to prevent the oxidation of edible oils .

Scientific Research Applications

Neuroprotection in Brain Injury

Tert-butylhydroquinone (tBHQ) has shown promise in neuroprotective applications. It has been studied for its effects on early brain injury and cognitive dysfunction after subarachnoid hemorrhage (SAH). Administration of tBHQ in a rat SAH model indicated significant amelioration of brain injury-related problems like brain edema and blood-brain barrier impairment. Moreover, cognitive dysfunctions induced by SAH were markedly alleviated after tBHQ therapy, likely mediated by the activation of the Keap1/Nrf2/ARE pathway (Wang et al., 2014).

Cytotoxicity and DNA Damage in Cancer Cells

tBHQ has been investigated for its cytotoxicity and genotoxicity effects on cancer cells. In a study on A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC), tBHQ demonstrated dose- and time-dependent cytotoxic effects, including apoptosis and DNA damage. The study highlights tBHQ's potential role in cancer research (Eskandani et al., 2014).

Effects on Blood Pressure and Cardiovascular Health

Research has also focused on tBHQ's role in cardiovascular health, particularly in managing blood pressure in hypertensive conditions. A study found that tBHQ activates endothelial nitric oxide synthase (eNOS), which is crucial for endothelial function and blood pressure regulation. This activation occurs via the proteasome-PTEN-Akt-eNOS pathway, suggesting tBHQ’s potential utility in managing hypertension and related cardiovascular disorders (Xu et al., 2016).

Antibacterial Activity

The antibacterial activity of tBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ), has been explored, particularly against Staphylococcus aureus. TBBQ, the active antibacterial agent, prompts loss of staphylococcal membrane integrity and is rapidly bactericidal. This finding is significant for potential applications in antimicrobial therapies (Ooi et al., 2013).

Antioxidant Properties and Purification

tBHQ is known for its antioxidant properties, making it a valuable component in edible oils. A study focusing on the purification method for tBHQ highlights its industrial relevance, particularly in achieving high purity for various applications (Ye et al., 2015).

Osteoarthritis Treatment

tBHQ has shown potential in treating osteoarthritis by protecting chondrocytes and inhibiting macrophage polarization. This suggests tBHQ could be a viable therapeutic strategy for managing osteoarthritis development (Zhang et al., 2021).

Hepatic Injury Mitigation

tBHQ's role in mitigating hepatic injury, particularly in carbon tetrachloride-induced liver damage, has been studied. Its protective effects include reducing pro-inflammatory cytokines and mitigating apoptosis, oxidative stress, and lipid peroxidation, suggesting its therapeutic potential in acute hepatic injury (Li et al., 2020).

Safety And Hazards

High concentrations of TBHQ can lead to health issues like nausea, vomiting, delirium, and in severe cases, collapse. Long-term exposure may even contribute to more serious conditions like carcinogenicity . It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

(4-acetyloxy-3-tert-butylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(15)17-11-6-7-13(18-10(2)16)12(8-11)14(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRALGDWZXRRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226043
Record name 2-tert-Butyl-1,4-phenylene diacetate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butylhydroquinone diacetate

CAS RN

7507-48-4
Record name 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 1,4-diacetate
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Record name 2-tert-Butyl-1,4-phenylene diacetate
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Record name 7507-48-4
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Record name 2-tert-Butyl-1,4-phenylene diacetate
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Record name 2-tert-butyl-1,4-phenylene diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Lee, AG Oertli, MA Gannon, AJ Liu… - …, 1994 - ACS Publications
… Here we report that the same polymer can be synthesized via a melt transesterification reaction of 1,6hexanediylbis(4-oxybenzoic acid) and tert-butylhydroquinone diacetate, thereby …
Number of citations: 34 pubs.acs.org
MAH Chowdhury, SQ Al Araby, W Alelwani, SW Kattan… - Heliyon, 2023 - cell.com
Plant-based nanoformulation is one of the novel approaches for therapeutic benefits. This research synthesized a silver nanoparticle from the polyherbal combination of four plants/…
Number of citations: 7 www.cell.com
DS Pearson, HW Schmidt, GH Fredricksonhl - 1994
Number of citations: 0

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